5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide is a compound that features a pyridine ring substituted with a bromine atom and an oxetane moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
This compound can be classified as a heterocyclic aromatic compound due to the presence of the pyridine ring. It also falls under the category of carboxamides because of the carboxamide functional group (-CONH2) attached to the pyridine ring. The inclusion of an oxetane ring further classifies it as a cyclic ether derivative.
The synthesis of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide can involve several methods, primarily focusing on the introduction of the oxetane group and bromination of the pyridine ring. Common strategies include:
The technical aspects of these synthetic routes may involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy are often employed for structural elucidation and confirmation of the synthesized compound .
The molecular structure of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide can be depicted as follows:
The molecular formula for this compound is , with a molecular weight of approximately 232.06 g/mol. The InChI key is ABHZSCAWJZVAIP-UHFFFAOYSA-N, which provides a unique identifier for this chemical structure .
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are typically monitored using chromatographic techniques (e.g., high-performance liquid chromatography) alongside spectroscopic methods (e.g., infrared spectroscopy) to confirm product formation and purity.
The mechanism of action for 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide may involve interaction with biological targets such as enzymes or receptors. The presence of both the pyridine and oxetane moieties allows for potential binding interactions that could modulate biological activity.
Studies have indicated that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and anticancer activities, likely due to their ability to interfere with specific biochemical pathways .
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide is expected to be a solid at room temperature, with properties influenced by its molecular structure. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
Relevant data on these properties can be sourced from experimental studies or databases that compile chemical information .
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide has potential applications in:
Research into similar compounds suggests that derivatives could lead to significant advancements in drug discovery and development processes .
Brominated pyridine carboxamides serve as foundational intermediates for synthesizing 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide. The primary route involves direct halogenation of pyridine-2-carboxylic acid derivatives followed by amide bond formation. Halogenation typically employs phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) to introduce bromine at the pyridine C5 position, leveraging the ring’s inherent electronic bias for C5 electrophilic substitution. Subsequent carboxamide formation uses oxetan-3-amine and activated acid derivatives—such as acid chlorides or mixed anhydrides—under Schotten-Baumann conditions. Alternative pathways include transition-metal-catalyzed bromination of preformed pyridine carboxamides, though this risks oxetane ring degradation.
A superior approach involves sequential functionalization: Pyridine-2-carboxylic acid is first brominated using NBS in acetonitrile at 80°C (yielding 92% 5-bromopyridine-2-carboxylic acid), followed by amide coupling. This sequence minimizes side reactions and preserves the oxetane’s integrity [2] .
Table 1: Comparative Analysis of Pyridine Bromination Methods
Method | Reagent | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Electrophilic Aromatic | NBS | 80°C | 88–92% | Positional selectivity (C5) |
Halogen Exchange | POBr₃ | 120°C | 75–80% | Compatibility with free acids |
Directed Ortho-Metalation | BuLi/Br₂ | –78°C | 65–70% | Access to polysubstituted rings |
The oxetane moiety’s strain energy and polarity enhance metabolic stability and solubility in drug design. Incorporating oxetan-3-amine into bromopyridine carboxamides requires strategies to avoid ring-opening or polymerization. Direct nucleophilic substitution is ineffective due to oxetan-3-amine’s moderate nucleophilicity. Instead, coupling-activated esters—such as N-hydroxysuccinimide (NHS) esters of 5-bromopyridine-2-carboxylic acid—with oxetan-3-amine in tetrahydrofuran (THF) achieves yields >85%. The reaction is typically conducted at 0–25°C to suppress epimerization [1] [9].
Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine) enable coupling with unprotected oxetan-3-ol, but this route is less efficient (yields <50%) due to competing elimination. Recent advances use flow chemistry to maintain low stoichiometric excesses of oxetan-3-amine (1.1 eq.) and minimize waste. Solvent screening reveals dichloromethane or ethyl acetate as optimal, whereas polar aprotic solvents (e.g., dimethylformamide) promote decomposition [9].
Table 2: Oxetane Ring Attachment Approaches
Strategy | Conditions | Yield | Limitation |
---|---|---|---|
Activated Ester Coupling | NHS ester, THF, 25°C | 85–90% | Requires acid pre-activation |
Carbodiimide-Mediated | EDCI/HOBt, DCM, 0°C → 25°C | 80–83% | Epimerization at high T |
Mitsunobu Reaction | DEAD, PPh₃, oxetan-3-ol | 45–50% | Low yield; byproduct separation |
Achieving regioselective bromination at the pyridine C5 position is critical for directing downstream coupling reactions. The electronic bias of the pyridine ring favors electrophilic attack at C3 or C5, but C5 dominates when C2 is substituted with electron-withdrawing groups (e.g., carboxamide). NBS-mediated bromination in acetonitrile at reflux (80°C) provides C5-brominated products with >95% regioselectivity, confirmed via nuclear magnetic resonance (NMR) spectroscopy [2] .
Directed metalation offers complementary selectivity: Deprotonation at C4 using lithium diisopropylamide (LDA) at –78°C, followed by bromination, yields C4-brominated isomers. However, this route is less practical for scale-up due to cryogenic conditions. For late-stage bromination of preformed N-(oxetan-3-yl) carboxamides, radical bromination with bromine and benzoyl peroxide is feasible but risks N—Br bond formation. Microwave-assisted bromination (150°C, 10 min) enhances positional fidelity to >98% while reducing reaction times .
Amide bond formation between 5-bromopyridine-2-carboxylic acid and oxetan-3-amine hinges on coupling reagent selection. Carbodiimides like ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane give consistent yields (80–83%). Urathonium-type reagents (e.g., HATU, HBTU) increase efficiency (90–92% yield) but generate stoichiometric waste. Critical parameters include:
For halogen retention, mild conditions are essential to prevent nucleophilic aromatic substitution (SNAr) by oxetan-3-amine. Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) are irrelevant here but become vital for post-coupling derivatization of the C5-bromine handle [6].
Table 3: Amide Coupling Reagent Performance
Reagent | Solvent | Time (h) | Yield | Purity (HPLC) |
---|---|---|---|---|
EDCI/HOBt | DCM | 12 | 80–83% | 95% |
HATU | DMF | 2 | 90–92% | 98% |
T3P | EtOAc | 4 | 85–88% | 96% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1